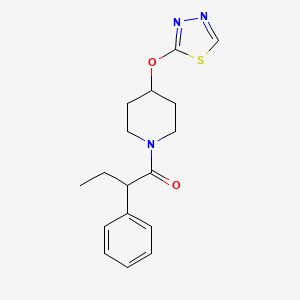

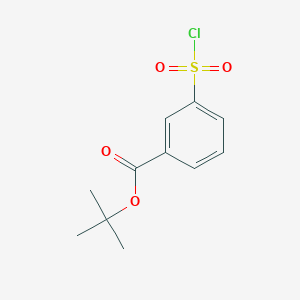

![molecular formula C12H10N4S B2884395 2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine CAS No. 499796-04-2](/img/structure/B2884395.png)

2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine” is a type of pyrazole derivative. Pyrazole derivatives are considered pharmacologically active scaffolds that possess almost all types of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis

The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Chemical Reactions Analysis

The photophysical properties of derivatization of pyrazolate group in the pyridine-pyrazolate scaffold of diaryl boron complexes were explored based on UV–Visible, steady-state and time-resolved fluorescence spectroscopy . An interesting dual emission along with quenching behaviour was also observed for 2-(6-methoxynaphthelene) 5-(2-pyridyl) pyrazolate boron complex (P 5) due to the formation of a twisted intermolecular charge transfer (TICT) state from a locally excited (LE) state rendering it a potential candidate for sensing applications based on H-Bond quenching .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Proton Transfer Research on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including 2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine, reveals their unique capability for excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in complexes with alcoholic partners. These properties result in dual luminescence and are influenced by the molecular form, solvent polarity, and hydrogen-bonding capabilities. This understanding is crucial for designing photophysical studies and developing materials with specific optical properties (Vetokhina et al., 2012).

Coordination Chemistry and Ligand Versatility The coordination chemistry of derivatives similar to this compound has been explored, highlighting their role as versatile ligands in forming complexes with metals. These complexes have applications ranging from luminescent materials for biological sensing to catalysts showing unusual thermal and photochemical transitions. Such studies underscore the potential of these compounds in developing new materials for technological and biomedical applications (Halcrow, 2005).

Synthetic Methodologies and Chemical Reactions Research has also focused on synthetic methodologies for constructing derivatives of pyrazolo[3,4-b]pyridine, offering insights into their chemical reactivity, which is fundamental for further applications in medicinal chemistry and materials science. The synthesis, reactions, and potential antiviral activities of these compounds have been studied, emphasizing the importance of understanding their chemical behavior for future drug development and other applications (Attaby et al., 2006).

Biomedical Applications The review of over 300,000 1H-pyrazolo[3,4-b]pyridines, including the synthesis and biomedical applications, highlights the extensive potential of these compounds in the biomedical field. The diversity of substituents and synthetic methods provides a broad spectrum of biological activities, underlining the importance of these compounds in the development of new therapeutic agents (Donaire-Arias et al., 2022).

Wirkmechanismus

Target of Action

Similar compounds such as pyrazole derivatives have been known to exhibit diverse pharmacological effects . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, suggesting potential antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in theLmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner.

Biochemical Pathways

Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Pharmacokinetics

Similar compounds have been synthesized and their structures were verified by employing elemental microanalysis, ftir, and 1h nmr techniques . These techniques could provide insights into the compound’s pharmacokinetic properties.

Result of Action

A similar compound displayed superior antipromastigote activity . This suggests that the compound may have similar effects.

Action Environment

Similar compounds have been synthesized using eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions . These methods suggest that the compound may be stable under various environmental conditions.

Zukünftige Richtungen

The compound and its derivatives could be further explored for their potential applications in various fields such as technology, medicine, and agriculture . The extended excited state lifetime of the reported compounds compared to classical boron-dipyrromethene (BODIPY) makes them suitable as potential probes for analytical applications requiring a longer excited state lifetime .

Eigenschaften

IUPAC Name |

4-methyl-5-(1H-pyrazol-5-yl)-2-pyridin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-8-11(9-5-7-14-16-9)17-12(15-8)10-4-2-3-6-13-10/h2-7H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJUKBASQPQMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

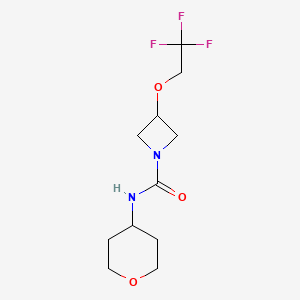

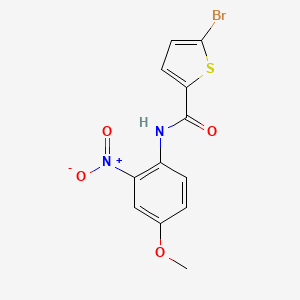

![(2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2884312.png)

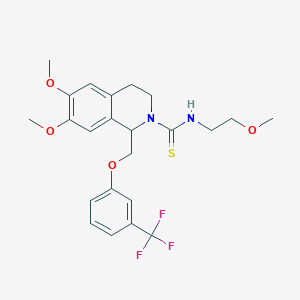

![[1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2884315.png)

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/no-structure.png)

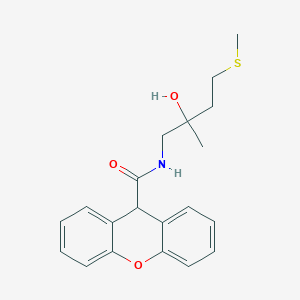

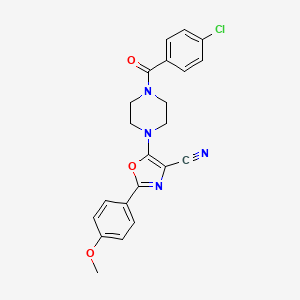

![2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2884320.png)

![1-[(3,4-Dichlorophenyl)sulfonyl]proline](/img/structure/B2884327.png)

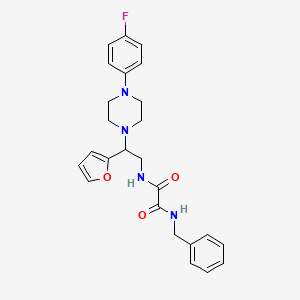

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2884335.png)